(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid (2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15738655
InChI: InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-13(8-14)5-4-9(18-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13+/m1/s1
SMILES:
Molecular Formula: C13H21NO5
Molecular Weight: 271.31 g/mol

(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid

CAS No.:

Cat. No.: VC15738655

Molecular Formula: C13H21NO5

Molecular Weight: 271.31 g/mol

* For research use only. Not for human or veterinary use.

(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid -

Specification

Molecular Formula C13H21NO5
Molecular Weight 271.31 g/mol
IUPAC Name (2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid
Standard InChI InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-6-13(8-14)5-4-9(18-13)10(15)16/h9H,4-8H2,1-3H3,(H,15,16)/t9-,13+/m1/s1
Standard InChI Key MSDHAJLDASVPDN-RNCFNFMXSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1CC[C@]2(C1)CC[C@@H](O2)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(C1)CCC(O2)C(=O)O

Introduction

(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid is a complex organic compound featuring a spirocyclic structure, which is a common motif in bioactive molecules. This compound's unique stereochemistry and functional groups, such as carboxylic acid and oxa and aza functionalities, contribute to its potential pharmacological properties. The spirocyclic framework enhances its reactivity and interaction with biological targets, influenced by steric and electronic properties.

Synthesis

The synthesis of (2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acid typically involves multiple steps, starting from simpler organic precursors. The precise synthetic pathway depends on the availability of starting materials and the desired yield. Common techniques in organic synthesis, such as protection and deprotection of functional groups, may be employed to achieve the desired stereochemistry and structure.

Potential Applications

Given its complex structure and functional groups, this compound may have applications in pharmacology, particularly in drug development. Interaction studies with biological targets are essential to understand its pharmacodynamics and pharmacokinetics. Techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are typically used to validate the structure and purity of synthesized compounds.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightStereochemistryPotential Applications
(2R,5S)-7-[(2-methylpropan-2-yl)oxycarbonyl]-1-oxa-7-azaspiro[4.4]nonane-2-carboxylic acidC13H21NO5271.31 g/mol(2R,5S)Pharmacological studies
(2R,5R)-5-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acidC12H21NO4243.30 g/mol(2R,5R)Potential pharmacological applications
(2S,5R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)pyrrolidine-2-carboxylic acidC11H16F3NO4283.24 g/mol(2S,5R)Potential in drug development

This comparison highlights the diversity of spirocyclic compounds and their potential applications based on their stereochemistry and functional groups.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator